![molecular formula C11H13N3O B2994292 N-(1H-benzimidazol-2-ylmethyl)propanamide CAS No. 874615-07-3](/img/structure/B2994292.png)
N-(1H-benzimidazol-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Benzimidazole derivatives exhibit notable antimicrobial and antifungal activities. For instance, certain synthesized N-(naphthalen-1-yl)propanamide derivatives have demonstrated significant action against various bacteria and fungi species, showcasing their potential as effective agents in combating microbial infections (Evren et al., 2020). Similarly, novel thiazole derivatives, including those with the benzimidazol-2-ylthio moiety, have shown promising antibacterial and anticandidal effects, highlighting their potential in addressing resistant strains of bacteria and fungi (Dawbaa et al., 2021).
Anticonvulsant Effects
Benzimidazole derivatives have been explored for their anticonvulsant properties. A study focused on the synthesis of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential hybrid anticonvulsant agents, integrating chemical fragments of well-known antiepileptic drugs. Initial screening in mice using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests revealed several compounds with protective effects, indicating their potential as new antiepileptic therapies (Kamiński et al., 2015).
Cytotoxic and Anticancer Activity
Benzimidazole-based compounds have been synthesized and evaluated for their cytotoxic and anticancer activities. For example, novel benzimidazole Schiff base copper(II) complexes demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines. These complexes effectively bind DNA through intercalative modes, suggesting a mechanism of action involving DNA interaction (Paul et al., 2015). Additionally, palladium(II) and platinum(II) complexes containing benzimidazole ligands have shown cytotoxicity against breast cancer (MCF7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cell lines, comparable to cisplatin (Ghani & Mansour, 2011).
Psychotropic and Anti-inflammatory Activity
Compounds derived from benzimidazole have displayed psychotropic and anti-inflammatory activities. A study synthesizing N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives found these compounds to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some also demonstrated antimicrobial action, correlating the biological results with their structural characteristics (Zablotskaya et al., 2013).
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZKEYPEAAFJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.